molecular formula C17H21N3 B12239668 4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine

4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine

Cat. No.: B12239668
M. Wt: 267.37 g/mol
InChI Key: HECQZHWOHUGNSD-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The structure of this compound consists of a piperidine ring substituted with a benzyl group and a pyrimidine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and coupling reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter levels and inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)-2-methylpyrimidine is unique due to its combined structural features of both piperidine and pyrimidine rings, which confer specific biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-2-methylpyrimidine

InChI

InChI=1S/C17H21N3/c1-14-18-10-7-17(19-14)20-11-8-16(9-12-20)13-15-5-3-2-4-6-15/h2-7,10,16H,8-9,11-13H2,1H3

InChI Key

HECQZHWOHUGNSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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